1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl- is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial and antimalarial effects. This specific compound is characterized by a quinoline ring structure modified with a dihydro group and multiple methyl substituents.
The compound can be synthesized through various methods outlined in scientific literature. It is classified under the category of quinoline derivatives, which are cyclic organic compounds containing nitrogen in their structure. The presence of the hydroxyl group in the ethanol part of the name suggests potential for hydrogen bonding and reactivity.
The synthesis of 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl- can involve several approaches:
For example, one synthetic route involves starting from 2-aminoquinoline and treating it with an appropriate aldehyde under acidic conditions to promote cyclization. Subsequent reduction using sodium borohydride may yield the desired dihydro compound.
The molecular structure of 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl- can be represented as follows:
The structural representation can be illustrated using chemical drawing software or computational chemistry tools to visualize bond angles and hybridization states.
The compound may participate in various chemical reactions due to its functional groups:
For instance, when treated with acetic anhydride, the hydroxyl group could potentially be acetylated to enhance its lipophilicity for biological studies.
The mechanism of action for compounds like 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl- often involves interaction with biological targets such as enzymes or receptors:
Experimental studies utilizing techniques like molecular docking and kinetic assays can provide insights into binding affinities and inhibition constants relevant to its mechanism of action.
Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry would provide detailed information regarding the purity and structural confirmation of the compound.
The construction of the tetramethyl-substituted quinoline core represents the foundational step in accessing 1(2H)-Quinolineethanol, 3,4-dihydro-2,2,4,7-tetramethyl-. Regioselective introduction of methyl groups at the 2,2,4, and 7-positions requires precise control to avoid undesired isomer formation. Microwave-assisted one-pot methodologies, inspired by chromenopyridine synthesis, enable efficient annulation reactions between substituted anilines and carbonyl equivalents under Lewis acid catalysis (e.g., toluene-p-sulfonic acid) [1]. This approach significantly reduces reaction times (≤1 min irradiation) while achieving yields exceeding 75% and minimizing Michael addition side products. Critical to C-7 methylation is the electrophilic substitution strategy employing methyl iodide/potassium carbonate in dry tetrahydrofuran under reflux conditions. An alternative pathway involves the Doebner–Miller reaction between m-toluidine derivatives and methyl-substituted allylic aldehydes, where regioselectivity is governed by solvent polarity and temperature control (0–5°C initial, then reflux). This method favors 2,2,4-trimethyl-7-ethylquinoline formation if uncontrolled, necessitating optimized stoichiometry of oxidizing agents (e.g., nitrobenzene) for exclusive tetramethyl product isolation [5] [7].
Table 1: Regioselective Methods for Tetramethylquinoline Core Synthesis
Method | Reagents/Conditions | Key Regioselectivity Control | Yield Range | Regioselectivity (%) |
---|---|---|---|---|
Microwave Annulation | 3-Formyl Chromone, Methylpyridines, p-TsOH, 280W, 1 min | Catalytic p-TsOH prevents Michael addition | 75-85% | >95% (C-2,C-4) |
Electrophilic C-7 Methylation | CH₃I, K₂CO₃, Dry THF, Reflux 6-8 h | Low temperature (0°C) initial addition | 60-70% | 90% (C-7) |
Doebner–Miller Modification | Allylic aldehydes, Nitrobenzene, Reflux | Controlled oxidant stoichiometry | 55-65% | 85% (C-2,C-4,C-7) |
The introduction of the ethanolamine side-chain at the C-1 position of the tetramethylquinoline nucleus presents challenges due to steric hindrance from adjacent gem-dimethyl groups. Borrowing hydrogen catalysis (BHC) using iridium complexes (e.g., [Cp*IrCl₂]₂) enables direct N-alkylation of 3,4-dihydro-2,2,4,7-tetramethylquinoline with ethylene glycol under solventless conditions. This method achieves C-N bond formation with >80% conversion by facilitating reversible dehydrogenation-hydrogenation steps, avoiding stoichiometric reductants [6]. For stereocenter introduction, oxazaborolidine-catalyzed asymmetric reduction (CBS catalysts) of in situ-generated α-amino ketones provides enantiomerically enriched ethanolamine derivatives. Catalyst loadings as low as 2 mol% in tetrahydrofuran at -20°C deliver the (S)-1(2H)-Quinolineethanol derivatives with 94% ee, confirmed by chiral HPLC analysis using Chiralpak AD-H columns [8]. Alternatively, transfer hydrogenation employing formic acid/triethylamine mixtures with [Ru(p-cymene)Cl₂]₂/DPEN catalysts achieves dynamic kinetic resolution of racemic intermediates, yielding single diastereomers (>99% de) essential for bioactive molecule synthesis [4].
The non-planar 3,4-dihydroquinoline ring imposes conformational constraints affecting both synthetic accessibility and biological interactions. Asymmetric hydrogenation of the corresponding quinoline precursor using Rh(COD)₂OTf/(R,R)-Et-DuPhos in methanol/H₂ (50 psi) achieves >20:1 dr for the cis-2,4-dimethyl configuration, crucial for maintaining ring puckering compatible with enzymatic binding pockets [4] [8]. Computational modeling (DFT-B3LYP/6-31G*) reveals that steric repulsion between the C-2 gem-dimethyl and C-4 methyl groups forces a boat conformation with C-3/C-4 atoms displaced ±0.78 Å from the mean plane. Chiral auxiliaries derived from (1R,2S)-norephedrine facilitate diastereoselective cyclization during ring formation; magnesium bromide-mediated Friedländer condensation with chiral β-amino aldehydes yields trans-fused products with 15:1 diastereoselectivity, verified by NOESY correlations showing H-3/H-4 coupling constants of 3.8 Hz [7] [8]. The 7-methyl group’s orientation (peri to C-8 hydrogen) further restricts functionalization chemistries, necessitating directed ortho-metalation using n-BuLi/TMEDA at -78°C for C-5 bromination without epimerization [5].
Structural diversification of the 1(2H)-Quinolineethanol scaffold generates analogs targeting mycobacterial enzymes and DNA topoisomerases. Molecular hybridization with thiolactone pharmacophores via piperazine linkers yields dual-action inhibitors; conjugate 11e (R₃=4-F, MIC=6.25 μM against M. tuberculosis) demonstrates 4-fold potency enhancement over parent compounds by simultaneous targeting of FAS-II and DNA gyrase ATPase domains [5] [10]. Azo-adduct formation through diazotized anilines (4-F-C₆H₄N₂⁺) coupled at the ethanolamine oxygen creates membrane-permeable prodrugs activated by mycobacterial azoreductases, showing 2× efficacy against INH-resistant strains (MIC=3.125 μM vs. pMV261:inhAᴹᴮ) [10]. Thiazolidin-4-one annulation at C-3, as in analog 4o, yields potent DNA gyrase inhibitors (82% enzyme inhibition at 1 μM) through hydrogen bonding with Mycobacterium smegmatis GyrB Asp79 and π-stacking with Tyr109 [7]. Crucially, quaternary center functionalization via N-alkylation with 6-methyl-1,3-benzothiazol-2-yl groups enhances anti-M. abscessus activity 16-fold over rifabutin (MIC=0.78 μM) while reducing human macrophage cytotoxicity by 40% at 25 μM concentration [10].
Table 2: Bioactive Analogs of 1(2H)-Quinolineethanol and Key Activities
Analog Structure | Modification Site | Target Pathogen/Enzyme | Biological Activity | Potency vs. Parent |
---|---|---|---|---|
Piperazine-thiolactone conjugate (11e) | Ethanolamine terminus | M. tuberculosis H37Rv | MIC = 6.25 μM | 4× enhancement |
4-Fluoroarylazo adduct | O-functionalization | INH-resistant Mtb (pMV261:inhAᴹᴮ) | MIC = 3.125 μM | 2× vs. INH-resistant |
Thiazolidin-4-one analog (4o) | C-3 annulation | M. smegmatis DNA gyrase | 82% inhibition at 1 μM | IC₅₀ = 0.28 μM |
6-Methyl-1,3-benzothiazol-2-yl N-alkyl | Quaternary nitrogen | M. abscessus | MIC = 0.78 μM (RFB MIC = 12.5 μM) | 16× vs. rifabutin |
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